molecular formula C24H26N4O2S B2486302 1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1358765-69-1

1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2486302
CAS No.: 1358765-69-1
M. Wt: 434.56
InChI Key: QICILNGAYAPQPT-UHFFFAOYSA-N
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Description

1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

Research on novel heterocyclic compounds derived from visnaginone and khellinone has shown that certain derivatives exhibit significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), indicating their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).

Antimicrobial Activity

A variety of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. These compounds have shown promise against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as antimicrobial agents (Hassan et al., 2014).

Anticancer Properties

Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential anticancer activities. Some derivatives exhibited higher anticancer activity than doxorubicin, a reference drug, suggesting their utility in cancer therapy research (Hafez et al., 2016).

Biological Evaluation for Chemotherapeutic Applications

Alkoxyphthalimide derivatives of certain heterocyclic compounds have been synthesized and screened for antimicrobial activities. These evaluations indicate the potential of such derivatives to be used as chemotherapeutic agents, highlighting their relevance in drug discovery and development (Dangi et al., 2011).

Properties

IUPAC Name

1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-5-[(3-methylphenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-5-28-22-21(17(3)26-28)25-24(31-15-19-8-6-7-16(2)13-19)27(23(22)29)14-18-9-11-20(30-4)12-10-18/h6-13H,5,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICILNGAYAPQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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